molecular formula C8H14Cl2N4 B13512278 1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride

1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride

Cat. No.: B13512278
M. Wt: 237.13 g/mol
InChI Key: LVPLNXPDFMKRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride involves several steps. The starting materials typically include pyrimidine derivatives and azetidine intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H14Cl2N4

Molecular Weight

237.13 g/mol

IUPAC Name

(1-pyrimidin-2-ylazetidin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H12N4.2ClH/c9-4-7-5-12(6-7)8-10-2-1-3-11-8;;/h1-3,7H,4-6,9H2;2*1H

InChI Key

LVPLNXPDFMKRAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CC=N2)CN.Cl.Cl

Origin of Product

United States

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